molecular formula C4H5F2NO B575821 3,3-Difluoropyrrolidin-2-one CAS No. 162970-49-2

3,3-Difluoropyrrolidin-2-one

Cat. No.: B575821
CAS No.: 162970-49-2
M. Wt: 121.087
InChI Key: BDHHIGBFEDVNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Difluoropyrrolidin-2-one involves several steps. The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring . In vitro experiments with recombinant cytochrome P450 isoforms suggested that the formation of M5 was catalyzed both by CYP2D6 and CYP3A4 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidin-2-one ring with two fluorine atoms attached to the 3rd carbon atom . The InChI code for this compound is 1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine .

It is stored at a temperature between 2-8°C in a sealed, dry environment . The compound has a molecular weight of 121.09 .

Scientific Research Applications

  • Synthesis Applications : Xu et al. (2005) reported a practical and cost-effective synthesis of 3,3-difluoropyrrolidine, an important chemical in this context. Their method involved a Claisen rearrangement and Ru(VIII)-catalyzed oxidation, highlighting its significance in chemical synthesis processes (Xu, Simmons, Armstrong, & Murry, 2005).

  • Medicinal Chemistry and Drug Design : Li and Hu (2007) discussed the role of 3,3-difluoropyrrolidine in agricultural and medicinal chemistry, emphasizing its importance in modulating biological properties for drug design. Their work involved enantioselective electrophilic fluorinations and nucleophilic monofluoromethylations, demonstrating the compound's potential in creating enzyme inhibitors (Li & Hu, 2007).

  • Pharmaceutical Applications : McAlpine et al. (2015) focused on the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines, highlighting the ease of synthesizing vinyl fluorides and the accessibility of these compounds. Their research signifies the importance of these compounds in pharmaceutical applications (McAlpine et al., 2015).

  • Dipeptidyl Peptidase IV Inhibitor : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a compound containing 3,3-difluoropyrrolidin-1-yl, which was a dipeptidyl peptidase IV inhibitor. This study is crucial in understanding the biological and pharmacological aspects of compounds containing 3,3-difluoropyrrolidin-2-one (Sharma et al., 2012).

  • Organic Chemistry and Structural Analysis : Anzenbacher et al. (2000) used 3,3-difluoropyrrolidine derivatives in the synthesis of neutral anion receptors, demonstrating its utility in organic chemistry and the potential for creating new materials with specific properties (Anzenbacher et al., 2000).

  • Analytical Characterizations : Dybek et al. (2019) conducted syntheses and analytical characterizations of various substances based on the 1,2-diarylethylamine template, which includes derivatives of 3,3-difluoropyrrolidine. This research is important for understanding the chemical properties and potential applications of these substances (Dybek et al., 2019).

Safety and Hazards

3,3-Difluoropyrrolidin-2-one is classified as a hazardous substance. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary target of 3,3-Difluoropyrrolidin-2-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

This compound interacts with its target, DPP-4, by inhibiting its action . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-like peptide-1), are responsible for stimulating insulin secretion. By inhibiting DPP-4, this compound prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

It’s known that the compound is absorbed rapidly in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of incretin hormones, enhanced insulin secretion, reduced glucagon release, and lower blood glucose levels . These effects contribute to the compound’s potential use in the treatment of type 2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s physiological state, co-administered drugs, and genetic factors . .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with nitric oxide synthase (NOS), particularly the inducible form (iNOS), which is responsible for the production of nitric oxide (NO) in macrophages. This compound has been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of nitric oxide synthase, inhibiting its enzymatic activity and reducing the production of nitric oxide. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme. Additionally, this compound modulates the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over extended periodsIn vitro studies have shown that the inhibitory effects on nitric oxide production are sustained over time, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant toxicity. At higher doses, potential adverse effects, such as cytotoxicity and disruption of normal cellular functions, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis and N-dealkylation. These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size. These factors determine its accumulation in specific cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, it may undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These localization patterns influence the compound’s biochemical effects and therapeutic potential .

Properties

IUPAC Name

3,3-difluoropyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHIGBFEDVNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162970-49-2
Record name 3,3-difluoropyrrolidin-2-one
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Q & A

Q1: How does 3,3-Difluoropyrrolidin-2-one interact with its target to produce anti-inflammatory effects?

A: While the exact mechanism of action of this compound derivatives is still under investigation, the research suggests that these compounds may inhibit the production of nitric oxide (NO) in activated macrophages. [] Macrophages are immune cells that play a crucial role in inflammation by releasing NO, a signaling molecule that contributes to the inflammatory response. By inhibiting NO production, this compound derivatives could potentially dampen excessive inflammation. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

Q2: What are the potential applications of the copper-catalyzed synthesis of 3,3-Difluoropyrrolidin-2-ones?

A: The copper-catalyzed aminodifluoroalkylation of alkenes using α-bromodifluoroacetamides offers a novel approach to synthesizing 3,3-Difluoropyrrolidin-2-ones. [] This method is particularly valuable due to its high regioselectivity, good functional group tolerance, and the ready availability of starting materials. [] The ability to efficiently synthesize these compounds paves the way for exploring their potential in various fields. Given the reported anti-inflammatory activity of some derivatives, [] this synthetic route could be instrumental in developing new drug candidates for inflammatory diseases. Furthermore, the presence of the difluoromethylene group in these molecules makes them attractive building blocks for medicinal chemistry, potentially leading to compounds with diverse biological activities.

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